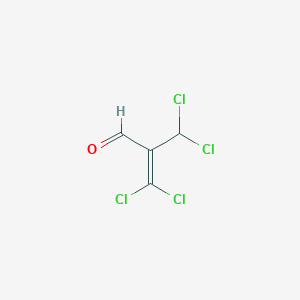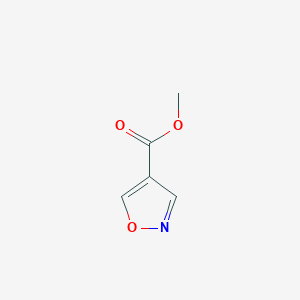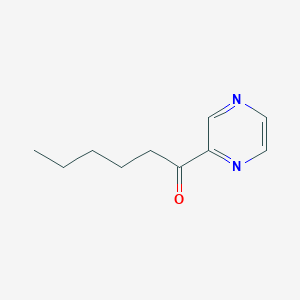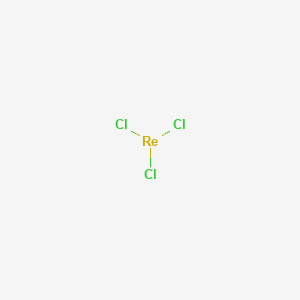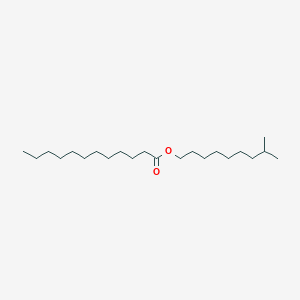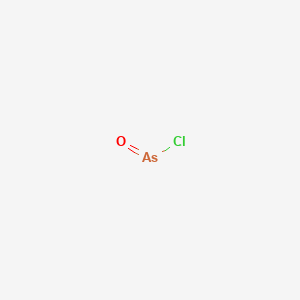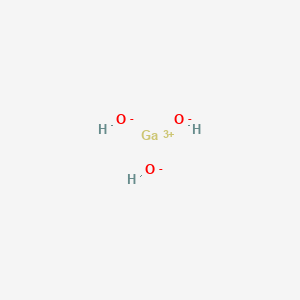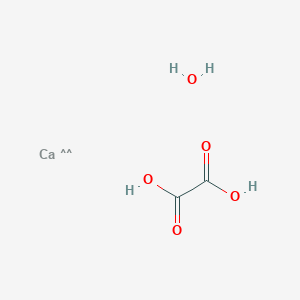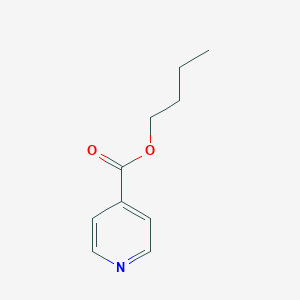
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione, also known as Menadione, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is complex and involves several pathways. It is a potent inducer of oxidative stress and can generate reactive oxygen species (ROS) in cells. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also inhibit the activity of complex I and complex III of the mitochondrial electron transport chain, leading to the production of ROS. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
生化和生理效应
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and cell cycle arrest. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also activate the p53 pathway and induce apoptosis. In addition, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells and to have antimicrobial activity against several pathogens.
实验室实验的优点和局限性
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized using various methods. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is also a potent inducer of oxidative stress and can generate ROS in cells, making it a useful tool for studying the redox status of cells. However, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the research on 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione. One direction is to investigate its potential as an anticancer agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as an antimicrobial agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial activity against several pathogens, and further studies are needed to determine its mechanism of action and efficacy against other pathogens. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs. Further research is needed to explore its potential applications in these areas.
Conclusion
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells and can induce oxidative stress, DNA damage, and cell cycle arrest. It has advantages and limitations for lab experiments and has several future directions for research, including its potential as an anticancer and antimicrobial agent and its use as a probe to study the redox status of cells.
合成方法
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be synthesized using various methods, including the oxidation of 2-methoxy-1,4-naphthoquinone and the condensation of 3-acetyl-2,5-dimethoxy-1,4-benzoquinone with 2,4-pentanedione. The most common method is the oxidation of 2-methoxy-1,4-naphthoquinone with potassium permanganate or chromium trioxide.
科学研究应用
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has also been used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs.
属性
CAS 编号 |
14090-52-9 |
|---|---|
产品名称 |
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
分子式 |
C14H12O7 |
分子量 |
292.24 g/mol |
IUPAC 名称 |
3-acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-12(17)9-6(20-2)4-7(21-3)11(16)10(9)14(19)13(8)18/h4,16-17H,1-3H3 |
InChI 键 |
DWJPLMXOBLCQRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
规范 SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
同义词 |
2-Acetyl-3,5-dihydroxy-6,8-dimethoxy-1,4-naphthoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



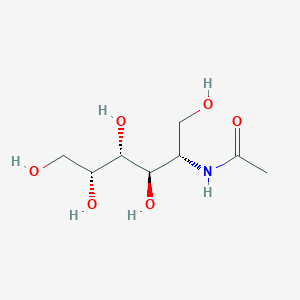
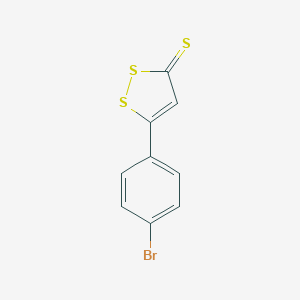
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
